Ethyl 3-(N,N-dimethylamino)benzoylformate
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Description
Ethyl 3-(N,N-dimethylamino)benzoylformate is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Application in Crystallography and Structural Analysis
Ethyl 3-(N,N-dimethylamino)benzoylformate and its derivatives have been studied for their structural properties. For instance, Sinur, Golič, and Stanovnik (1994) explored the compounds ethyl (E)-2-benzoyl-3-(dimethylamino)propenoate, showcasing the effects of different substituents on the molecule's structural configuration (Sinur, Golič, & Stanovnik, 1994).
Synthesis of Imidazolone Derivatives
Bezenšek et al. (2012) detailed a one-pot synthesis method for imidazolone derivatives using ethyl (5-benzoyl-2-oxo-3-substituted-2,3-dihydro-1H-imidazol-1-yl)carbamates. This process involves Michael addition and substitution reactions, demonstrating the compound's utility in organic synthesis (Bezenšek, Grošelj, Stare, Svete, & Stanovnik, 2012).
Investigation of Optical and Electronic Properties
Singh, Rawat, and Sahu (2014) conducted a mixed experimental and DFT study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, derived from this compound. Their research highlighted its potential in forming new heterocyclic compounds and as a non-linear optical material (Singh, Rawat, & Sahu, 2014).
Utilization in Peptide Synthesis
Svete, Aljaẑ-Roẑiĉ, and Stanovnik (1997) used ethyl 2-benzoyl-3-dimethylaminopropenoate as a reagent for amino group protection in peptide synthesis. This highlights its role in facilitating the synthesis of complex organic molecules like peptides (Svete, Aljaẑ-Roẑiĉ, & Stanovnik, 1997).
Study of Molecular Interactions and Bonding
Bera et al. (2010) studied the molecular structure of ethyl N-{2-[4-(dimethylamino)benzoyl]hydrazinethiocarbonyl}carbamate, revealing insights into intramolecular and intermolecular hydrogen bonding. This research provides an understanding of molecular interactions in such compounds (Bera, Dolzhenko, Tan, Koh, & Chui, 2010).
Application in Organometallic Chemistry
Englert et al. (1999) explored the use of a compound structurally related to this compound in creating optically active transition-metal complexes, demonstrating its potential in the field of organometallic chemistry (Englert, Haerter, Vasen, Salzer, Eggeling, & Vogt, 1999).
Properties
IUPAC Name |
ethyl 2-[3-(dimethylamino)phenyl]-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)9-6-5-7-10(8-9)13(2)3/h5-8H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFADOPCZQPXDKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.